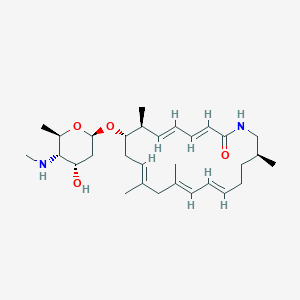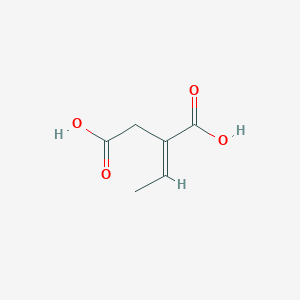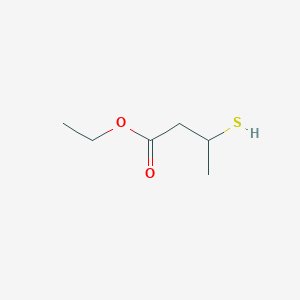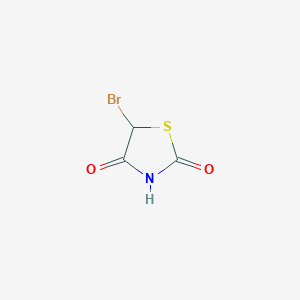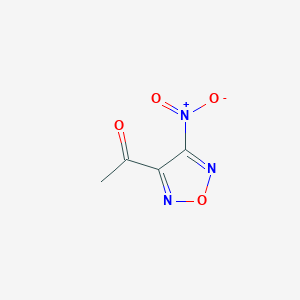
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone, commonly known as NOD, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is highly reactive and has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of NOD is not well-understood, but it is believed to involve the formation of covalent bonds with the active sites of enzymes. This results in the inhibition of enzyme activity, leading to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of NOD are diverse and depend on the specific enzyme or system being targeted. Inhibition of cholinesterases can lead to a variety of effects, including muscle weakness, respiratory failure, and cognitive impairment. Inhibition of other enzymes, such as those involved in the biosynthesis of DNA, can lead to cell death and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NOD in lab experiments is its potency. It is a highly reactive compound that can inhibit enzymes at very low concentrations, making it a valuable tool in studying enzyme function. However, its reactivity can also be a limitation, as it can react with other compounds in the system being studied, leading to false results.
Another limitation of using NOD is its toxicity. It is a highly toxic compound that can cause serious health effects if not handled properly. Therefore, it is important to use appropriate safety measures when working with NOD.
Orientations Futures
There are many potential future directions for the use of NOD in scientific research. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine its efficacy and safety in this context.
Another potential future direction is the development of new synthetic methods for NOD. This could lead to improved yields and purity, making it easier to work with in lab experiments.
Finally, further studies are needed to better understand the mechanism of action of NOD. This could lead to the development of new drugs that target specific enzymes or systems, leading to improved therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of NOD involves the reaction of 4-nitrosemicarbazide with acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to yield NOD. This synthetic method has been well-established in the literature and has been used by many researchers to obtain high yields of NOD.
Applications De Recherche Scientifique
NOD has been used extensively in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. This makes it a valuable tool in studying the role of these enzymes in various physiological processes, such as neurotransmission and muscle contraction.
In addition to its enzyme inhibitory properties, NOD has also been found to have antimicrobial and anticancer activity. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Furthermore, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
159014-10-5 |
|---|---|
Nom du produit |
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone |
Formule moléculaire |
C4H3N3O4 |
Poids moléculaire |
157.08 g/mol |
Nom IUPAC |
1-(4-nitro-1,2,5-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H3N3O4/c1-2(8)3-4(7(9)10)6-11-5-3/h1H3 |
Clé InChI |
XRQZPMJZJBRWEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NON=C1[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=NON=C1[N+](=O)[O-] |
Synonymes |
Ethanone, 1-(4-nitro-1,2,5-oxadiazol-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



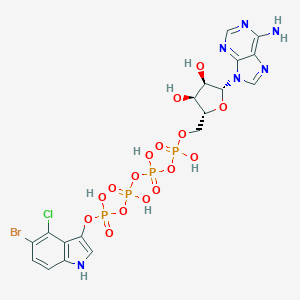
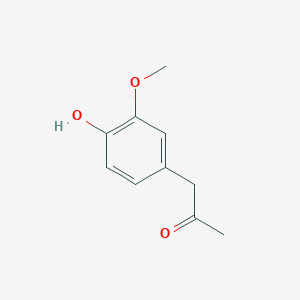
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
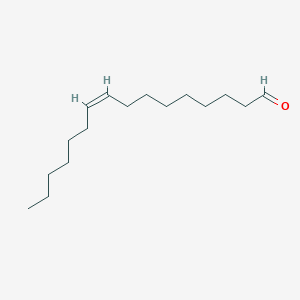

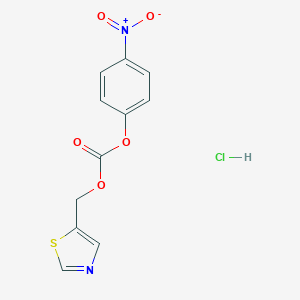



![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)
